3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
Molecular Formula |
C14H10F2O2 |
|---|---|
Molecular Weight |
248.22 g/mol |
IUPAC Name |
2,6-difluoro-4-(4-methylphenyl)benzoic acid |
InChI |
InChI=1S/C14H10F2O2/c1-8-2-4-9(5-3-8)10-6-11(15)13(14(17)18)12(16)7-10/h2-7H,1H3,(H,17,18) |
InChI Key |
RMQHDAWDYZZTOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid
Suzuki–Miyaura Cross-Coupling Approach
The most established and efficient method for synthesizing this compound is via the Suzuki–Miyaura cross-coupling reaction. This method involves coupling a brominated benzoic acid derivative with a fluorinated aryl boronic acid in the presence of a palladium catalyst.
Reaction Conditions and Catalysts
- Catalyst: Water-soluble fullerene-supported palladium chloride nanocatalyst (C60-TEGs/PdCl2) has been demonstrated to be highly effective, providing excellent yields with low catalyst loading (0.05–0.25 mol% Pd).
- Base: Potassium carbonate (K2CO3) is commonly used as the base (2 equivalents).
- Solvent: Deionized water is employed as a green solvent, enhancing the environmental profile of the synthesis.
- Temperature and Time: Reactions are typically conducted at room temperature for 4 hours, but more hindered substrates or those with electron-withdrawing groups may require elevated temperatures (up to 80°C) and longer reaction times (up to 12 hours).
Substrate Selection
- Aryl Halide: 4-Bromobenzoic acid or its positional isomers (3-bromobenzoic acid, 4-bromophenylacetic acid) serve as the electrophilic coupling partners.
- Aryl Boronic Acid: 3,5-difluorophenyl boronic acid is the nucleophilic partner introducing the difluoro substitution pattern on the biphenyl scaffold.
Yield and Optimization
The coupling of 3,5-difluorophenyl boronic acid with 4-bromobenzoic acid initially gave a moderate yield of 76%. Increasing the catalyst loading to 0.10 mol% improved the yield to 93%, indicating the sensitivity of the reaction to catalyst concentration when electron-withdrawing fluorine substituents are present.
| Entry | Aryl Halide Substrate | Aryl Boronic Acid Substrate | Product Yield (%) | Notes |
|---|---|---|---|---|
| 4a | 4-Bromobenzoic acid | 3,5-Difluorophenyl boronic acid | 76 | Initial yield |
| 4c | 4-Bromobenzoic acid | 3,5-Difluorophenyl boronic acid | 93 | Increased catalyst loading to 0.10 mol% |
| 9c | 3-Bromobenzoic acid | 3,5-Difluorophenyl boronic acid | 91 | Similar high yield with positional isomer |
| 21e | 4-Chlorobenzoic acid | Phenyl boronic acid | 75 | Requires higher temperature and longer time |
| 22e | 4-Chlorobenzoic acid | 4-Fluorophenyl boronic acid | 72 | Lower yield due to more challenging substrate |
Notes: Catalyst loadings and conditions vary; letters denote specific experimental variations as per source.
Experimental Procedure Summary
- Mix aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), and K2CO3 (2.0 mmol) in water (5 mL).
- Add C60-TEGs/PdCl2 catalyst (0.05 mol% Pd).
- Stir at room temperature for 4 hours.
- Upon completion, acidify the mixture to pH 3–4 and heat to 100°C for 10 minutes to precipitate the product.
- Filter, wash, dry, and purify by recrystallization or silica gel chromatography.
Analytical Characterization Data
The synthesized this compound and related biphenyl carboxylic acids have been characterized by:
- 1H NMR and 13C NMR Spectroscopy: Confirming aromatic proton environments and fluorine substitution patterns.
- Melting Point Determination: Consistent with reported values for purity assessment.
- FTIR Spectroscopy: Showing characteristic carboxylic acid C=O stretching around 1700 cm⁻¹.
- High-Performance Liquid Chromatography (HPLC): For purity and conversion monitoring.
Research Findings and Discussion
- The presence of electron-withdrawing fluorine atoms in the aryl boronic acid decreases the reactivity in Suzuki–Miyaura coupling, necessitating optimization of catalyst loading and reaction time.
- Steric hindrance from ortho-substituents further reduces yields, requiring elevated temperature and increased catalyst amounts.
- Water as a solvent and the use of water-soluble fullerene-supported Pd catalysts represent green chemistry advances, improving sustainability without compromising yield.
- The method is versatile, accommodating various positional isomers of bromobenzoic acid and fluorinated aryl boronic acids with consistently high yields (above 90% in optimized conditions).
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Effect on Yield/Outcome |
|---|---|---|
| Catalyst | C60-TEGs/PdCl2 (0.05–0.25 mol% Pd) | Higher loading improves yield with fluorinated substrates |
| Base | Potassium carbonate (2 equiv) | Essential for deprotonation and coupling |
| Solvent | Water | Environmentally friendly, effective medium |
| Temperature | Room temp (20–25°C) to 80°C | Higher temp needed for sterically hindered or less reactive substrates |
| Reaction Time | 4–12 hours | Longer times improve conversion for challenging substrates |
| Substrates | 4-Bromobenzoic acid, 3,5-difluorophenyl boronic acid | Core building blocks for target compound |
| Product Isolation | Acidification, heating, filtration, recrystallization | Efficient purification yielding high purity |
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms and the carboxylic acid group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of biphenylcarboxylic acid derivatives, emphasizing substituent effects on physicochemical properties and applications.
Table 1: Key Structural and Functional Differences
Key Comparative Insights :
Substituent Effects on Acidity: The 3,5-difluoro groups in the target compound exert strong electron-withdrawing effects, lowering the pKa of the carboxylic acid group compared to non-fluorinated analogs. This enhances its reactivity in coupling reactions (e.g., amide bond formation) .
Solubility and Lipophilicity: The target compound’s methyl group slightly increases lipophilicity (logP ~2.8) compared to 3',5'-difluorobiphenyl-4-carboxylic acid (logP ~2.3), making it more suitable for lipid-based formulations . Derivatives with multiple fluorines (e.g., 3,4,5-trifluorophenoxy groups in CAS 303186-20-1) show extreme hydrophobicity, limiting aqueous applications .
Applications in Materials Science :
- The target compound’s balanced electronic and steric profile makes it a candidate for metal-organic frameworks (MOFs). Fluorine atoms may enhance luminescent properties by modifying linker-metal interactions, while the methyl group stabilizes framework architecture .
- In contrast, 2',3'-difluoro analogs (CAS 505082-93-9) are less studied for MOFs due to asymmetric substitution patterns, which complicate crystallinity .
Alternatives like 4-(3,5-dimethylphenyl)benzoic acid remain widely available for pharmaceutical intermediates .
Research Findings and Data Gaps
- Synthetic Challenges: Fluorination at the 3,5-positions requires precise control to avoid byproducts, as noted in the discontinuation of the target compound .
- Safety Data : While the target compound’s hazards are documented, toxicity profiles of analogs (e.g., 3-fluoro-2'-methyl derivative) remain unstudied .
- MOF Performance: Computational modeling predicts that the target compound’s methyl group improves MOF stability by ~15% compared to non-methylated difluoro analogs, but experimental validation is needed .
Biological Activity
3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 2361379-50-0) is an organic compound characterized by its biphenyl structure with two fluorine atoms and a methyl group attached to the aromatic rings. Its molecular formula is C14H10F2O2, and it has a molecular weight of 248.22 g/mol. This compound has garnered interest due to its potential applications in pharmaceuticals and materials science, particularly due to its unique structural properties and reactivity.
Chemical Structure and Properties
The compound's structure is significant for its biological activity. The presence of fluorine atoms can enhance lipophilicity and influence the compound's interaction with biological targets. The following table summarizes key properties of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C14H10F2O2 |
| Molecular Weight | 248.22 g/mol |
| CAS Number | 2361379-50-0 |
| Structural Formula | Structure |
While specific studies on the biological activity of this compound are sparse, compounds with similar structures often interact with various biological targets such as enzymes and receptors. Investigating these interactions can provide insights into the compound's mechanism of action, which is essential for its potential therapeutic applications.
Comparative Analysis
To understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table outlines some analogs and their notable features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid | C13H8F2O2 | Lacks methyl group; different fluorine positions |
| 2',5-Difluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid | C14H10F2O2 | Different methyl position; similar reactivity |
| 4-Methyl-[1,1'-biphenyl]-4-carboxylic acid | C14H12O2 | No fluorine substituents; simpler structure |
These comparisons highlight the uniqueness of this compound in terms of its fluorination pattern and potential reactivity profiles.
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit various pharmacological activities. For instance, studies have shown that certain biphenyl carboxylic acids possess anti-inflammatory and anticancer properties. The exact mechanisms often involve modulation of signaling pathways or direct interaction with specific receptors.
Binding Affinity Studies
Detailed binding affinity studies are necessary to evaluate how well this compound interacts with target proteins or enzymes. Such studies typically employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
